molecular formula C17H18F3N3O4 B2619531 2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione CAS No. 1022052-14-7

2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione

Cat. No. B2619531
M. Wt: 385.343
InChI Key: ZBJIGDJROLCMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C17H18F3N3O4 and its molecular weight is 385.343. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione involves the condensation of 2,2-dimethylmalonic acid with 4-[5-(trifluoromethyl)-2-pyridinyl]piperazine-1-carboxaldehyde, followed by cyclization with acetic anhydride and subsequent oxidation with potassium permanganate.

Starting Materials
2,2-dimethylmalonic acid, 4-[5-(trifluoromethyl)-2-pyridinyl]piperazine-1-carboxaldehyde, acetic anhydride, potassium permanganate

Reaction
Step 1: Condensation of 2,2-dimethylmalonic acid with 4-[5-(trifluoromethyl)-2-pyridinyl]piperazine-1-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding imine., Step 2: Cyclization of the imine with acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form the cyclic intermediate., Step 3: Oxidation of the cyclic intermediate with potassium permanganate in the presence of a solvent such as water or methanol to form the final product, 2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione.

properties

IUPAC Name

2,2-dimethyl-5-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-16(2)26-14(24)12(15(25)27-16)10-22-5-7-23(8-6-22)13-4-3-11(9-21-13)17(18,19)20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJIGDJROLCMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione

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